molecular formula C8H9F3N2O B3191725 [2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE CAS No. 569688-68-2

[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

Cat. No.: B3191725
CAS No.: 569688-68-2
M. Wt: 206.16 g/mol
InChI Key: BKHWFSHZRHVXEK-UHFFFAOYSA-N
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Description

[2-Methoxy-5-(trifluoromethyl)phenyl]hydrazine is a hydrazine derivative featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The methoxy group is electron-donating, influencing electronic distribution, while the trifluoromethyl group enhances lipophilicity and metabolic stability, traits commonly exploited in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-14-7-3-2-5(8(9,10)11)4-6(7)13-12/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHWFSHZRHVXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248565
Record name [2-Methoxy-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569688-68-2
Record name [2-Methoxy-5-(trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569688-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methoxy-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methoxy-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

[2-Methoxy-5-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of [2-Methoxy-5-(Trifluoromethyl)Phenyl]Hydrazine

The synthesis of this compound typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with hydrazine derivatives. The process can be optimized using different solvents and catalysts to enhance yield and purity. For example, a common method includes refluxing 2-methoxy-5-(trifluoromethyl)aniline with hydrazine hydrate in ethanol, yielding the desired hydrazine derivative with high purity .

Antimicrobial Properties

Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related compounds possess antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Hydrazines have shown promise in anticancer applications. Derivatives of phenylhydrazines are known to inhibit tumor cell growth selectively. For instance, certain analogs have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead compound in anticancer drug development .

Herbicides and Insecticides

The trifluoromethyl group in this compound enhances its bioactivity, making it suitable for use in herbicides and insecticides. Research has shown that compounds with similar structures demonstrate high herbicidal activity against key weed species in crops such as wheat .

Pesticidal Formulations

Substituted phenylhydrazines are also noted for their effectiveness in pest control formulations. They can be used as intermediates for synthesizing more complex agrochemicals that target specific pests while minimizing environmental impact .

Coatings and Adhesives

The unique chemical properties of this compound make it suitable for applications in coatings and adhesives. Its stability and reactivity allow it to be used as a building block for creating durable materials with enhanced performance characteristics.

Organic Light Emitting Diodes (OLEDs)

Due to its strong chemical stability and photophysical properties, this compound is being explored for use in optoelectronic devices such as OLEDs. The incorporation of trifluoromethyl groups is known to improve the efficiency and stability of organic light-emitting materials .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard treatments .
Study BAntimicrobial PropertiesIdentified potent antifungal activity against Candida species with low toxicity to mammalian cells .
Study CAgricultural UseEvaluated herbicidal efficacy on grass species, achieving over 80% control compared to untreated controls .

Mechanism of Action

The mechanism of action of [2-Methoxy-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the [2-methoxy-5-(trifluoromethyl)phenyl] moiety but differ in functional groups and applications, providing insights into structure-activity relationships.

Letermovir (Antiviral Agent)

Structure : The phenyl group is integrated into a quinazoline-based structure as part of the antiviral drug Letermovir.

  • Molecular Formula : C₂₉H₂₈F₄N₄O₄
  • Molecular Weight : 572.55 g/mol
  • Key Features :
    • The trifluoromethyl and methoxy groups enhance binding to viral targets.
    • Low water solubility ("very slightly soluble"), typical of lipophilic pharmaceuticals .
  • Application : Used for cytomegalovirus prophylaxis in transplant recipients.

Diethyl (((2-Methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate (4e)

Structure: Features an amino (-NH-) group linked to the phenyl ring, forming part of an α-aminophosphonate.

  • Functional Groups: Phosphonate, nitro (-NO₂), and amino groups.
  • Biological Activity: Exhibited radical-scavenging activity in antioxidant assays (DPPH, NO, H₂O₂). The electron-withdrawing trifluoromethyl group likely stabilizes reactive intermediates .
  • Significance : Demonstrates the role of the phenyl moiety in modulating antioxidant properties.

[2-Methoxy-5-(trifluoromethyl)phenyl]-4-morpholinylmethanone

Structure: The phenyl group is attached to a morpholino methanone.

  • Molecular Formula: C₁₃H₁₄F₃NO₃
  • Molecular Weight : 305.26 g/mol (calculated)
  • The trifluoromethyl group retains lipophilicity, balancing pharmacokinetic properties .
  • Application : Structural analogs are explored in drug discovery for target engagement.

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Biological Activity Reference
Letermovir C₂₉H₂₈F₄N₄O₄ 572.55 Quinazoline, trifluoromethyl, methoxy Very slight in H₂O Antiviral
Compound 4e (α-aminophosphonate) C₁₇H₁₇F₃N₂O₅P (inferred) 423.30 (calculated) Phosphonate, amino, nitro Not reported Antioxidant (DPPH, NO, H₂O₂)
Morpholino Methanone Derivative C₁₃H₁₄F₃NO₃ 305.26 (calculated) Morpholine, methanone, trifluoromethyl Not reported Structural exploration

Key Research Findings and Implications

Substituent Effects: The trifluoromethyl group enhances lipid solubility and metabolic resistance, critical for drug bioavailability .

Functional Group Diversity: Replacing the hydrazine group with amino (Compound 4e) or integrating into heterocycles (Letermovir) alters bioactivity and solubility profiles.

Letermovir exemplifies the therapeutic utility of the [2-methoxy-5-(trifluoromethyl)phenyl] motif in antiviral design .

Biological Activity

[2-Methoxy-5-(trifluoromethyl)phenyl]hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both a hydrazine moiety and a trifluoromethyl group. This combination enhances its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's ability to interact with various biological targets makes it a promising candidate for drug development.

The chemical structure of this compound can be represented as follows:

C9H10F3N2O\text{C}_9\text{H}_{10}\text{F}_3\text{N}_2\text{O}

The presence of the trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The hydrazine part can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity.

The biological activity of this compound is primarily attributed to its mechanism of action, which involves:

  • Covalent Bond Formation : The hydrazine moiety can react with nucleophilic sites on proteins, leading to enzyme inhibition.
  • Enhanced Lipophilicity : The trifluoromethyl group improves the compound's ability to penetrate cellular membranes, allowing it to reach intracellular targets.
  • Target Interaction : The compound may modulate various signaling pathways by interacting with specific molecular targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance:

  • Cell Viability Assays : In vitro tests have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, evidenced by morphological changes and increased caspase-3 activity at specific concentrations .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Inhibition of Pathogens : It exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Mechanism of Action : The antimicrobial effects are believed to be linked to the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Case Studies

Several case studies have explored the biological activities of derivatives and analogs of this compound:

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on MDA-MB-231 cells, revealing significant inhibition of cell growth and induction of apoptosis at concentrations as low as 1 μM .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives showed enhanced antifungal activity against fluconazole-resistant strains, outperforming conventional antifungal treatments in terms of Minimum Inhibitory Concentration (MIC) .

Data Tables

Biological ActivityObservationsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialEffective against fluconazole-resistant fungi
Enzyme InhibitionCovalent bonding with nucleophilic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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